1-[4-(Aminomethyl)phenyl]-2-chloroethan-1-one
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Overview
Description
1-[4-(Aminomethyl)phenyl]-2-chloroethan-1-one is an organic compound with a unique structure that includes an aminomethyl group attached to a phenyl ring, which is further connected to a chloroethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Aminomethyl)phenyl]-2-chloroethan-1-one typically involves the reaction of 4-(aminomethyl)benzyl alcohol with thionyl chloride to introduce the chloro group. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The general reaction scheme is as follows:
Starting Material: 4-(aminomethyl)benzyl alcohol
Reagent: Thionyl chloride (SOCl₂)
Conditions: Anhydrous, reflux
The reaction proceeds with the formation of this compound as the primary product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates, which are critical for the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Aminomethyl)phenyl]-2-chloroethan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) under mild conditions.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Formation of substituted ethanones.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
1-[4-(Aminomethyl)phenyl]-2-chloroethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(Aminomethyl)phenyl]-2-chloroethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the chloroethanone moiety can participate in covalent bonding or electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(Aminomethyl)phenyl)acetic acid hydrochloride
- 4-(Aminomethyl)benzyl alcohol
- 4-(Aminomethyl)phenyl)pyridin-1-ium chloride
Uniqueness
1-[4-(Aminomethyl)phenyl]-2-chloroethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an aminomethyl group and a chloroethanone moiety allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
732185-72-7 |
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Molecular Formula |
C9H10ClNO |
Molecular Weight |
183.63 g/mol |
IUPAC Name |
1-[4-(aminomethyl)phenyl]-2-chloroethanone |
InChI |
InChI=1S/C9H10ClNO/c10-5-9(12)8-3-1-7(6-11)2-4-8/h1-4H,5-6,11H2 |
InChI Key |
IRUXGEKKBYGRAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN)C(=O)CCl |
Origin of Product |
United States |
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